Cloperastine hydrochloride
CAS No.: 14984-68-0
Cat. No.: VC21347804
Molecular Formula: C20H25Cl2NO
Molecular Weight: 366.3 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 14984-68-0 |
---|---|
Molecular Formula | C20H25Cl2NO |
Molecular Weight | 366.3 g/mol |
IUPAC Name | 1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;hydrochloride |
Standard InChI | InChI=1S/C20H24ClNO.ClH/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;/h1,3-4,7-12,20H,2,5-6,13-16H2;1H |
Standard InChI Key | UNPLRYRWJLTVAE-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Canonical SMILES | C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Appearance | White or Very Pale Yellow Solid |
Melting Point | 152°C |
Chemical Structure and Physical Properties
Cloperastine hydrochloride is a white to yellowish crystalline powder with a molecular formula of C₂₀H₂₄ClNO·HCl and a molecular weight of 366.33 g/mol .
Table 1: Physical and Chemical Properties of Cloperastine Hydrochloride
Property | Characteristic |
---|---|
Chemical Formula | C₂₀H₂₄ClNO·HCl |
Molecular Weight | 366.33 g/mol |
Physical State | White to yellowish crystalline powder |
Melting Point | 152°C |
CAS Number | 14984-68-0 |
IUPAC Name | 1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine hydrochloride |
Synonyms | 4-Chlorobenzhydryl 2-(1-Piperidyl)ethyl Ether Hydrochloride |
The synthesis of cloperastine involves halogenation of 4-Chlorobenzhydrol with phosphorus tribromide, followed by treatment with ethylenechlorohydrin and reaction with piperidine to complete the synthesis .
Pharmacological Actions and Mechanism of Effect
Cloperastine hydrochloride exhibits a complex pharmacological profile with multiple biological activities contributing to its therapeutic effects.
Antitussive Action
The compound acts primarily on the cough center in the central nervous system without depressing the respiratory center, distinguishing it from opioid antitussives . This selective action allows for effective cough suppression while maintaining normal respiratory function.
Receptor Activity and Molecular Targets
Cloperastine hydrochloride interacts with several molecular targets:
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Ligand of the σ₁ receptor (Ki = 20 nM), likely acting as an agonist
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Potent G protein-coupled inwardly rectifying K⁺ (GIRK) channel blocker
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Antihistamine with high affinity for the H₁ receptor (Ki = 3.8 nM)
The antihistaminic and anticholinergic properties may contribute to certain side effects such as sedation, while the σ₁ receptor and GIRK channel interactions likely mediate its antitussive efficacy .
Additional Pharmacodynamic Effects
Preclinical studies have demonstrated that cloperastine possesses:
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Bronchorelaxant activity, helping to relax bronchial musculature constricted by acetylcholine and histamine
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Ability to significantly reduce experimentally-induced coughing in animal models
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Efficacy comparable to codeine in cough suppression without narcotic effects or addiction potential
Pharmacokinetics and Metabolism
The pharmacokinetic profile of cloperastine hydrochloride has been well-characterized through various studies, with key parameters summarized in Table 2.
Table 2: Pharmacokinetic Parameters of Cloperastine Hydrochloride
Parameter | Value |
---|---|
Initial response (oral) | 20-30 minutes |
Duration of action (single dose) | 3-4 hours |
Time to peak concentration (oral tablet) | 60-90 minutes |
Absorption | Rapid from oral administration |
Metabolism | Extensive hepatic metabolism |
Excretion | Renal and biliary excretion; metabolites eliminated within 24 hours |
After oral administration, cloperastine hydrochloride is rapidly absorbed from the gastrointestinal tract and reaches plasma concentrations within one hour . The drug remains detectable in plasma for about eight hours and in tissues for approximately six hours post-administration . It undergoes extensive liver metabolism and is primarily excreted in urine as metabolites, with complete elimination occurring within 24 hours .
Clinical Applications and Dosage
Therapeutic Indications
Cloperastine hydrochloride is indicated for the symptomatic relief of cough associated with:
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Acute bronchitis
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Chronic bronchitis
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Bronchopulmonary conditions
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Upper respiratory tract infections
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Tuberculosis
It is particularly valuable in cases where a non-narcotic antitussive is preferred or where cough is non-productive and wearying .
Dosage Regimen
The standard therapeutic dosage for adults is 10-20 mg three times daily, with an average duration of treatment ranging from 3-16 days depending on the underlying condition . For nighttime coverage, two tablets (20 mg) at bedtime may be sufficient to control cough throughout the night .
In pediatric populations, dosing is adjusted based on age and weight, with clinical studies confirming efficacy and safety in children aged 5-12 years .
Clinical Efficacy
Multiple clinical studies have demonstrated the efficacy of cloperastine hydrochloride in managing cough across various patient populations and conditions.
Efficacy in Adults
In a double-blind study of 30 patients with chronic bronchopneumonia, tuberculosis, or bronchopulmonary malignancy, cloperastine hydrochloride significantly reduced cough frequency and intensity compared to placebo . The drug's onset of action was rapid, with improvement noted within 24 hours of treatment initiation .
Another clinical study by Fabris involving 21 patients with various bronchopulmonary illnesses showed:
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Complete cough control in 66.7% of subjects
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Fair to satisfactory effect in 28.6%
Notably, cloperastine hydrochloride was effective even in severe cases such as lung cancer .
Comparative Efficacy
A controlled, double-blind clinical study by Ghiringhelli compared cloperastine hydrochloride with butamirate in patients with COPD exacerbation . Cloperastine demonstrated:
Pediatric Efficacy
A randomized, double-blind, placebo-controlled study by Svitaylo evaluated cloperastine in 200 children with nonproductive cough due to respiratory tract infections . Results showed:
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Complete absence of cough in 80.4% of patients treated with cloperastine versus 10.4% with placebo
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Rapid reduction in night-time cough within three days of treatment
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Significant improvement in sleep quality for both patients and parents
Recent Research Developments
Nanoparticle Formulations
Recent research has focused on developing modified-release formulations of cloperastine hydrochloride to extend its duration of action and improve patient compliance. A notable study employed the emulsion solvent evaporation method to produce nanoparticles using various polymers including hydroxypropyl methylcellulose K4M, hydroxypropyl cellulose, xanthan gum, chitosan, and sodium alginate .
These nanoparticulate formulations demonstrated several advantageous characteristics:
Table 3: Properties of Cloperastine Hydrochloride Nanoparticle Formulations
Parameter | Value Range |
---|---|
Particle Size | 19.74±0.73 to 49.26±0.25 nm |
Polydispersity Index | 0.42±0.02 to 0.97±0.01 |
Zeta Potential | -15.21±0.03 to -29.49±0.08 |
Yield Percentage | Up to 94.76±0.37% |
Drug Entrapment Efficiency | Up to 90.52±0.24% |
Drug Loading | Up to 89.96±0.22% |
The formulation comprising HPMC K4M and HPC showed particularly promising results, releasing more than 70% of the active drug over 8 hours . This controlled-release profile could potentially reduce dosing frequency and improve therapeutic outcomes.
GIRK Channel Inhibition
Recent pharmacological research has identified cloperastine hydrochloride as a potent GIRK channel inhibitor . GIRK channel inhibitors have been reported to possess antidepressant-like action, suggesting potential expanded therapeutic applications for cloperastine beyond its current use as an antitussive .
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